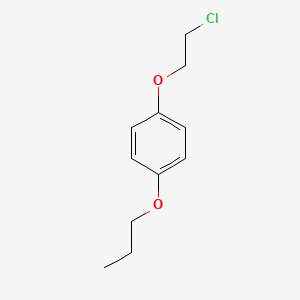

1-(2-Chloroethoxy)-4-propoxybenzene

Description

Contextualization as a Versatile Synthetic Building Block in Aromatic Ether Chemistry

Aromatic ethers are a significant class of organic compounds, and 1-(2-Chloroethoxy)-4-propoxybenzene serves as a prime example of a versatile synthetic building block within this chemical family. ontosight.ai Its utility stems from the reactivity of its distinct components. The chloroethoxy group provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This is a common strategy in organic synthesis to build molecular complexity. For instance, the chlorine atom can be displaced by amines, thiols, or other nucleophiles to create a diverse array of derivatives.

The propoxy group, on the other hand, is generally more stable and influences the electronic properties of the aromatic ring, directing the regioselectivity of electrophilic aromatic substitution reactions. wikipedia.org The ether linkages in the molecule are relatively stable under many reaction conditions, which is an advantageous property for a synthetic intermediate. ontosight.ai The Williamson ether synthesis, a well-established method for preparing ethers, provides a conceptual basis for understanding the formation of such compounds, typically involving the reaction of a phenoxide with an alkyl halide. chegg.comquizlet.com In the case of this compound, it can be synthesized from precursors like 4-propoxyphenol (B92817). This highlights its role as a derivative that can be further functionalized.

The bifunctional nature of this molecule, possessing both a reactive alkyl halide and a stable ether linkage on an aromatic platform, allows for sequential and controlled modifications. This makes it an attractive starting material for the synthesis of target molecules with specific electronic and steric properties, which is a central theme in modern organic synthesis.

Historical Perspective and Evolution of Research on Haloalkoxy-Substituted Aromatic Systems

The study of haloalkoxy-substituted aromatic systems is rooted in the broader history of research on aromatic compounds and their functionalization. Early work on aromatic chemistry, dating back to the 19th century with the characterization of benzene (B151609), laid the groundwork for understanding the reactivity of these cyclic systems. wikipedia.org The development of electrophilic aromatic substitution reactions was a pivotal moment, enabling the introduction of various substituents onto the benzene ring.

In the mid-20th century, research clarified the mechanisms of copper-catalyzed aromatic substitution reactions, which significantly improved the synthesis of aryl ethers and other derivatives. google.com These advancements made it possible to synthesize a wider range of substituted aromatic compounds under milder conditions than previously possible. google.com The investigation into nucleophilic aromatic substitution (SNAr) reactions further expanded the synthetic toolkit, particularly for aromatic rings bearing electron-withdrawing groups. wikipedia.orgnih.gov

The synthesis of haloalkoxy-substituted aromatic compounds, such as 1-(2-chloroethoxy)-4-nitrobenzene (B1586440), a related structure, often involves the reaction of a substituted phenol (B47542) with a dihaloalkane. chemicalbook.com This general approach has been refined over the years to improve yields and selectivity. The interest in these compounds has been driven by their potential as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties. The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has been crucial in characterizing these compounds and understanding their reaction mechanisms. quizlet.com

Overview of Key Research Domains and Methodological Approaches

Research involving this compound and related haloalkoxy-substituted aromatic compounds spans several key domains. A primary area of focus is their application in organic synthesis as intermediates. clearsynth.com The reactivity of the chloroalkyl group allows for its use in the construction of more elaborate molecular architectures through nucleophilic substitution reactions.

Another significant research domain is the study of their chemical properties and reactivity. This includes investigating the influence of the alkoxy and haloalkoxy substituents on the aromatic ring's electronic environment and how this affects the regioselectivity and rate of further substitution reactions. wikipedia.org Computational chemistry is an increasingly important methodological approach in this area, providing insights into molecular structure, electron distribution, and reaction pathways.

The synthesis of these compounds is itself an active area of research, with a focus on developing more efficient and environmentally benign synthetic methods. This includes the exploration of new catalysts and reaction conditions to improve yields and reduce byproducts. google.com Methodological approaches in this domain often involve the optimization of reaction parameters such as solvent, temperature, and the nature of the base used in Williamson-type ether syntheses. chemicalbook.comchemicalbook.com

Furthermore, while specific biological applications are not the focus here, the broader class of substituted aromatic ethers is of interest in medicinal chemistry and materials science. Therefore, research may also be directed towards the synthesis of libraries of related compounds for screening purposes. The characterization of these compounds relies heavily on modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods like NMR and Infrared (IR) spectroscopy to confirm their structure and purity. quizlet.comtcichemicals.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H15ClO2 |

| Molecular Weight | 214.69 g/mol |

| CAS Number | 915923-28-3 clearsynth.com |

| SMILES Code | CCCOC1=CC=C(OCCCl)C=C1 bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethoxy)-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c1-2-8-13-10-3-5-11(6-4-10)14-9-7-12/h3-6H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECGGZPJZOZRRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651110 | |

| Record name | 1-(2-Chloroethoxy)-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-28-3 | |

| Record name | 1-(2-Chloroethoxy)-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Strategies for 1 2 Chloroethoxy 4 Propoxybenzene

Advanced O-Alkylation Protocols for Aromatic Ethers

O-alkylation is a cornerstone of ether synthesis. For a molecule like 1-(2-Chloroethoxy)-4-propoxybenzene, this involves the formation of two ether bonds on a hydroquinone precursor. The key intermediate in this synthesis is 4-propoxyphenol (B92817). The final step is the etherification of 4-propoxyphenol with a reagent that introduces the 2-chloroethoxy group.

Optimization of Williamson Ether Synthesis for Hindered Systems

The Williamson ether synthesis is a classical and widely used method for preparing ethers. francis-press.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of this compound synthesis, the final step is the reaction of the sodium or potassium salt of 4-propoxyphenol with 1-bromo-2-chloroethane (B52838) or a similar reagent.

Several factors can be optimized to improve the efficiency of this reaction, especially when dealing with substituted phenols which might present steric hindrance. masterorganicchemistry.com These include the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective in deprotonating the phenol (B47542) to form the more nucleophilic phenoxide ion. masterorganicchemistry.comjk-sci.com The use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the rate of the SN2 reaction by solvating the cation and leaving the "naked" alkoxide to react. francis-press.comjk-sci.com

| Parameter | Condition | Rationale |

| Base | NaH, KH, K₂CO₃ | Strong bases ensure complete deprotonation of the phenol. |

| Solvent | DMF, DMSO, Acetonitrile (B52724) | Polar aprotic solvents enhance the nucleophilicity of the phenoxide. |

| Temperature | Elevated temperatures | Increases reaction rate, but must be controlled to avoid side reactions. |

| Leaving Group | I > Br > Cl | A better leaving group on the alkylating agent increases the reaction rate. |

Exploration of Catalytic O-Alkylation Methods (e.g., Phase-Transfer Catalysis)

Phase-transfer catalysis (PTC) offers a powerful alternative to traditional Williamson ether synthesis, particularly for reactions involving immiscible reactants. jetir.orgyoutube.com In the synthesis of this compound, PTC can facilitate the reaction between the aqueous solution of the phenoxide salt and the organic phase containing the alkylating agent. youtube.com

Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used as phase-transfer catalysts. mdpi.com The catalyst transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. youtube.com This method often leads to higher yields, milder reaction conditions, and reduced use of organic solvents. mdpi.comcrdeepjournal.org

Advantages of Phase-Transfer Catalysis:

Mild reaction conditions mdpi.com

Increased reaction rates

Use of inexpensive inorganic bases

Reduced need for anhydrous solvents

Applicable to a wide range of substrates crdeepjournal.org

Investigation of Green Chemistry Approaches in Ether Formation

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. In the context of ether synthesis, green chemistry approaches focus on reducing waste, using less hazardous solvents, and employing catalytic methods. rsc.org

Solvent-free reactions or the use of greener solvents like water or dimethyl carbonate are being explored for O-alkylation. rsc.orgresearchgate.net Microwave-assisted synthesis has also emerged as a green technique, often leading to dramatically reduced reaction times and increased yields. mdpi.com For instance, the O-alkylation of salicylamide was achieved with a 92% yield in just 90 seconds under microwave irradiation in a solvent-free system. mdpi.comresearchgate.net

| Green Chemistry Approach | Description | Potential Benefit |

| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat the reaction mixture. | Reduced reaction times, higher yields, lower energy consumption. mdpi.com |

| Solvent-Free Reactions | Conducted in the absence of a solvent. | Reduces solvent waste and simplifies purification. researchgate.net |

| Use of Greener Solvents | Employing environmentally friendly solvents like water or ionic liquids. | Reduces the environmental impact of the synthesis. |

| Photocatalysis | Using light to drive the chemical reaction. | Can enable reactions under mild conditions without the need for toxic reagents. rsc.org |

Regioselective Functionalization of Benzene (B151609) Ring Precursors

The synthesis of this compound requires the precise introduction of two different ether groups at the 1 and 4 positions of the benzene ring. This necessitates a regioselective approach, starting from a suitable precursor.

Strategies for Introducing the Propoxy Moiety

The synthesis typically begins with hydroquinone, which has two hydroxyl groups at the 1 and 4 positions. To selectively introduce the propoxy group, one of the hydroxyl groups must be alkylated while the other remains free for the subsequent reaction. This can be achieved by carefully controlling the stoichiometry of the reagents. Reacting hydroquinone with one equivalent of a propylating agent, such as 1-bromopropane, in the presence of a base will yield a mixture of the desired 4-propoxyphenol, unreacted hydroquinone, and the dipropoxybenzene byproduct. The desired mono-ether can then be separated and purified.

Selective Halogenation and Etherification at the Chloroethoxy Position

Once 4-propoxyphenol is obtained, the final step is the introduction of the 2-chloroethoxy group. This is typically accomplished through an O-alkylation reaction with an appropriate reagent, such as 1-bromo-2-chloroethane or 1,2-dichloroethane (B1671644). The phenolic hydroxyl group of 4-propoxyphenol is significantly more acidic than an aliphatic alcohol, allowing for its selective deprotonation with a suitable base, such as potassium carbonate or sodium hydroxide (B78521). The resulting phenoxide then acts as a nucleophile, attacking the alkyl halide to form the desired ether linkage.

Multi-Step Synthesis Design and Convergent/Divergent Approaches

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. wvu.edurochester.edu This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide. rochester.edu In this specific case, the synthesis is best approached as a two-step sequence.

Step 1: Synthesis of 4-Propoxyphenol

The initial step involves the preparation of the key intermediate, 4-propoxyphenol. This can be achieved through the alkylation of hydroquinone with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Hydroquinone | 1-Bromopropane | Potassium Carbonate | Acetone | 4-Propoxyphenol |

Step 2: Williamson Ether Synthesis to Yield this compound

The second step is the core Williamson ether synthesis, where the synthesized 4-propoxyphenol is converted to its corresponding phenoxide by a strong base. This phenoxide then acts as a nucleophile, attacking an electrophilic chloroethoxy source. The choice of the electrophile is critical; 1-bromo-2-chloroethane or 1,2-dichloroethane are suitable reagents. The use of 1-bromo-2-chloroethane is often preferred due to the higher reactivity of the bromide as a leaving group compared to chloride.

A typical procedure involves dissolving 4-propoxyphenol in a suitable solvent, such as ethanol or dimethylformamide (DMF), and treating it with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to generate the sodium or potassium 4-propoxyphenoxide in situ. pbworks.com Subsequently, the chloroethoxyating agent is added, and the reaction mixture is heated to drive the SN2 reaction to completion. wvu.edu

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Propoxyphenol | 1-Bromo-2-chloroethane | Sodium Hydroxide | Ethanol | This compound |

| 4-Propoxyphenol | 1,2-Dichloroethane | Potassium Hydroxide | Dimethylformamide | This compound |

Convergent vs. Divergent Approaches

While the linear sequence described above is the most straightforward approach, principles of convergent and divergent synthesis can be considered for the creation of analogues or more complex structures incorporating the this compound motif.

Convergent Synthesis: In a convergent strategy, the two main fragments of the molecule, the 4-propoxyphenol unit and the 2-chloroethoxy unit, could be synthesized separately and then coupled in the final step. ebrary.net This approach is particularly advantageous for the synthesis of libraries of related compounds where different substituted phenols or different haloalkoxy groups are desired. For instance, a variety of 4-alkoxyphenols could be prepared in parallel and then reacted with a common 2-chloroethoxy precursor.

Divergent Synthesis: A divergent synthesis strategy would start from a common intermediate that can be elaborated into a variety of different final products. nih.gov For example, 4-propoxyphenol could serve as a divergent point. It could be reacted with 1-bromo-2-chloroethane to yield the target compound, or it could undergo other functionalization reactions at the hydroxyl group or on the aromatic ring to produce a family of related derivatives. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Products

The successful synthesis of this compound relies heavily on effective purification and isolation techniques at each stage to remove unreacted starting materials, byproducts, and residual reagents.

Purification of 4-Propoxyphenol:

The intermediate, 4-propoxyphenol, is typically a solid at room temperature. After the initial synthesis, the crude product can be purified by the following methods:

Extraction: The reaction mixture is often worked up by partitioning between an organic solvent (like ethyl acetate (B1210297) or diethyl ether) and water. The product will be in the organic layer, while inorganic salts and some polar impurities will remain in the aqueous layer. Washing the organic layer with a dilute base solution can remove any unreacted hydroquinone.

Recrystallization: This is a highly effective method for purifying solid organic compounds. rubingroup.orgmnstate.edu A suitable solvent or solvent pair is chosen in which 4-propoxyphenol has high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems for the recrystallization of phenols include ethanol/water mixtures or toluene. youtube.comrochester.edu The crude solid is dissolved in a minimal amount of the hot solvent, and upon cooling, pure crystals of 4-propoxyphenol will form, leaving impurities dissolved in the mother liquor. rubingroup.org

Purification of this compound:

The final product, this compound, is expected to be a liquid or a low-melting solid. Its purification typically involves:

Work-up and Extraction: Similar to the intermediate, the reaction mixture is first subjected to an aqueous work-up to remove inorganic salts and the base catalyst. The product is extracted into an organic solvent. edubirdie.com

Column Chromatography: Flash column chromatography is a powerful technique for separating the desired product from any remaining starting materials (e.g., unreacted 4-propoxyphenol) and byproducts (e.g., products of elimination reactions). utahtech.edu A silica (B1680970) gel stationary phase is commonly used. The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane (B92381) or dichloromethane (B109758) in petroleum ether, is often employed. richmond.edu The progress of the separation is monitored by Thin Layer Chromatography (TLC).

| Technique | Stationary Phase | Mobile Phase (Eluent) System |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient |

| Flash Column Chromatography | Silica Gel | Dichloromethane/Petroleum Ether gradient |

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective purification method to separate it from less volatile or non-volatile impurities.

The purity of the final product and intermediates is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure and identify any remaining impurities.

Mechanistic Investigations and Reactivity Profiles of 1 2 Chloroethoxy 4 Propoxybenzene

Nucleophilic Substitution Reactions at the Chloroethoxy Moiety

The chloroethoxy group in 1-(2-chloroethoxy)-4-propoxybenzene features a primary alkyl chloride, which is susceptible to nucleophilic attack. These reactions are fundamental in modifying the side chain and introducing a variety of functional groups.

Reactivity towards Various Nucleophiles (e.g., amines, alcohols, thiols)

The chloroethoxy group of this compound can react with a wide range of nucleophiles to yield diverse products.

Amines: Primary and secondary amines are effective nucleophiles that can displace the chloride to form the corresponding amino ethers. For example, reaction with piperidine (B6355638) would yield 1-(2-(piperidin-1-yl)ethoxy)-4-propoxybenzene. The reaction rate is dependent on the basicity and steric hindrance of the amine.

Alcohols: In the presence of a strong base to form an alkoxide, alcohols can participate in a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com For instance, reaction with sodium ethoxide would lead to the formation of 1-ethoxy-2-(4-propoxyphenoxy)ethane. The alkoxide is a potent nucleophile, and the reaction is typically efficient for primary halides like the one present in the target molecule.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react readily with the chloroethoxy group to form thioethers. For example, reaction with sodium thiophenoxide would produce 1-(2-(phenylthio)ethoxy)-4-propoxybenzene.

The following table provides an overview of the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product |

| Amine | Piperidine | 1-(2-(Piperidin-1-yl)ethoxy)-4-propoxybenzene |

| Alcohol | Sodium Ethoxide | 1-Ethoxy-2-(4-propoxyphenoxy)ethane |

| Thiol | Sodium Thiophenoxide | 1-(2-(Phenylthio)ethoxy)-4-propoxybenzene |

Intramolecular Cyclization Reactions Involving the Chloroethoxy Group

Under appropriate conditions, the chloroethoxy group can undergo intramolecular cyclization. If the molecule contains a nucleophilic center positioned suitably, a ring can be formed. While this compound itself lacks an internal nucleophile for a simple cyclization, a derivative could undergo such a reaction. For instance, if the propoxy group were a hydroxyl group (i.e., 4-(2-chloroethoxy)phenol), treatment with a base would deprotonate the phenol (B47542), and the resulting phenoxide could act as an intramolecular nucleophile, attacking the chloroethoxy chain to form a 1,4-benzodioxane (B1196944) ring system.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating ether groups.

Directing Effects of Ether Substituents

Both the propoxy and the chloroethoxy groups are alkoxy groups, which are classified as activating, ortho, para-directors in electrophilic aromatic substitution reactions. libretexts.orgijcrcps.com This is due to the ability of the oxygen atom's lone pairs to donate electron density to the benzene ring through resonance. This donation of electron density stabilizes the arenium ion intermediate that is formed during the substitution, particularly when the electrophile attacks at the ortho or para positions relative to the ether group. libretexts.org

In the case of this compound, the two ether groups are in a para relationship. The propoxy group is a simple alkoxy group and is strongly activating. The chloroethoxy group is also an activating ortho, para-director, although the presence of the electronegative chlorine atom at the end of the ethyl chain may have a slight electron-withdrawing inductive effect, potentially making it a slightly weaker activator than the propoxy group. However, for the purpose of directing electrophilic attack, both groups will direct incoming electrophiles to the positions ortho to them. libretexts.org

Regioselectivity and Steric Hindrance Considerations

Given that both substituents are ortho, para-directors and are situated para to each other, the positions available for substitution are those ortho to each ether group. This means that electrophilic attack will occur at the carbons at positions 2, 3, 5, and 6 (assuming the propoxy group is at position 1 and the chloroethoxy group is at position 4).

The directing effects of the two groups are cooperative, both activating the same positions on the ring. libretexts.org Specifically, the propoxy group directs to positions 2 and 6, and the chloroethoxy group directs to positions 3 and 5. Due to the symmetry of the molecule, positions 2 and 6 are equivalent, as are positions 3 and 5.

The final regiochemical outcome of an electrophilic substitution reaction will be influenced by a combination of the electronic effects of the substituents and steric hindrance. masterorganicchemistry.com The propoxy group and the chloroethoxy group are of moderate steric bulk. An incoming electrophile will preferentially attack the less sterically hindered position. In this case, both available positions are flanked by one substituent. Therefore, a mixture of the 2-substituted and 3-substituted products is expected. The exact ratio would depend on the specific electrophile and reaction conditions. For very bulky electrophiles, the reaction may proceed more slowly or with lower selectivity.

For example, in a nitration reaction, the nitronium ion (NO₂⁺) would be directed to the positions ortho to the ether groups, leading to a mixture of 2-nitro-1-(2-chloroethoxy)-4-propoxybenzene and 3-nitro-1-(2-chloroethoxy)-4-propoxybenzene.

The following table summarizes the expected major products of common electrophilic aromatic substitution reactions on this compound.

| Reaction | Electrophile | Expected Major Product(s) |

| Nitration | NO₂⁺ | 2-Nitro-1-(2-chloroethoxy)-4-propoxybenzene and 3-Nitro-1-(2-chloroethoxy)-4-propoxybenzene |

| Halogenation | Br⁺ | 2-Bromo-1-(2-chloroethoxy)-4-propoxybenzene and 3-Bromo-1-(2-chloroethoxy)-4-propoxybenzene |

| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-1-(2-chloroethoxy)-4-propoxybenzene and 3-Acyl-1-(2-chloroethoxy)-4-propoxybenzene |

Cleavage and Transformations of Ether Linkages

The ether bonds in this compound are susceptible to cleavage under specific reaction conditions. The differential nature of the propoxy and 2-chloroethoxy groups allows for potential selectivity in these cleavage reactions.

Selective Dealkylation of Propoxy and Chloroethoxy Groups

The selective cleavage of one ether linkage over the other in this compound is a challenging but important transformation, as it would provide a route to selectively functionalize the molecule. The dealkylation of aryl alkyl ethers is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.cadoubtnut.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

In the case of this compound, the cleavage of the aryl C-O bond is generally disfavored due to the high strength of the sp²-hybridized carbon-oxygen bond. Therefore, the reaction occurs at the alkyl C-O bonds. The relative ease of cleavage of the propoxy versus the chloroethoxy group would depend on the reaction mechanism (Sₙ1 vs. Sₙ2) and the specific reagents used.

Under Sₙ2 conditions, nucleophilic attack is favored at the less sterically hindered carbon. Both the propyl and the 2-chloroethyl groups are primary, suggesting similar steric hindrance. However, the presence of the electron-withdrawing chlorine atom in the chloroethoxy group might influence the reaction rate. For Sₙ1-type cleavage, the stability of the resulting carbocation would be the determining factor.

Illustrative Data for Selective Dealkylation:

| Reagent | Conditions | Predominant Product(s) | Postulated Selectivity |

| Excess HBr | Reflux | 4-Propoxyphenol (B92817), 1,2-dichloroethane (B1671644) | Cleavage of chloroethoxy group |

| Excess HI | Reflux | 4-Propoxyphenol, 1-chloro-2-iodoethane | Cleavage of chloroethoxy group |

| BBr₃ (1 equiv.) | CH₂Cl₂, -78 °C to rt | 4-(2-Chloroethoxy)phenol, Propyl bromide | Preferential cleavage of the less hindered ether |

This table is illustrative and based on general principles of ether cleavage, not on specific experimental data for this compound.

Rearrangement Reactions Involving the Ether Bonds

A notable rearrangement reaction of aryl ethers is the Claisen rearrangement. However, this reaction is specific to allyl aryl ethers, which undergo a doubtnut.comdoubtnut.com-sigmatropic rearrangement upon heating to form ortho-allylphenols. The substrate, this compound, lacks the required allyl group on either of its ether linkages. Therefore, it is not expected to undergo a Claisen rearrangement under thermal conditions.

Other potential rearrangements are less common for this type of structure and would likely require specific catalytic conditions that are not documented for this compound.

Radical Reactions and Organometallic Coupling Studies

The chloroalkyl group in this compound provides a handle for various chemical transformations, including radical reactions and organometallic coupling.

Radical reactions could potentially be initiated at the C-Cl bond under photolytic or radical initiator-induced conditions. This could lead to the formation of a primary radical, which could then participate in a variety of reactions such as hydrogen atom abstraction, addition to double bonds, or cyclization if a suitable acceptor is present in the molecule.

The chloroethoxy group also makes the molecule a potential substrate for organometallic cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than aryl bromides or iodides in reactions like the Suzuki or Heck coupling, the alkyl chloride in the chloroethoxy group can participate in certain coupling reactions, particularly with more reactive organometallic reagents.

For instance, Gilman reagents (lithium diorganocuprates) are known to couple with alkyl chlorides. youtube.com Similarly, variations of the Suzuki and other palladium-catalyzed couplings have been developed to utilize alkyl halides as electrophiles. These reactions would allow for the extension of the chloroethoxy side chain.

Illustrative Data for Organometallic Coupling Reactions:

| Coupling Reaction | Catalyst/Reagent | Coupling Partner | Product |

| Gilman Coupling | (CH₃)₂CuLi | - | 1-(2-Ethoxy)-4-propoxybenzene |

| Suzuki-type Coupling | Pd catalyst, ligand | Alkylborane | 1-(Substituted-ethoxy)-4-propoxybenzene |

| Kumada Coupling | Ni or Pd catalyst | Grignard Reagent | 1-(Substituted-ethoxy)-4-propoxybenzene |

This table is illustrative and based on general principles of organometallic coupling reactions, not on specific experimental data for this compound.

Spectroscopic Data for this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental or high-quality predicted spectroscopic data for the chemical compound This compound is not publicly available at this time. As a result, a thorough and scientifically accurate article focusing on its specific spectroscopic characterization, as requested, cannot be generated.

The inquiry sought to detail the structural confirmation and purity assessment of this compound through a variety of advanced analytical techniques. The intended article was to be structured around an in-depth analysis of its nuclear magnetic resonance (NMR) spectra, including high-resolution ¹H NMR for proton environment analysis, ¹³C NMR for carbon skeleton elucidation, and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) to establish connectivity. Furthermore, the plan was to incorporate infrared (IR) and Raman spectroscopy for the identification of vibrational modes and functional groups, alongside mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) to determine its molecular weight, fragmentation pattern, and elemental composition.

While general principles of these spectroscopic methodologies are well-established, and data for structurally related compounds—such as those with different alkoxy groups or alternative substitution patterns on the benzene ring—can be found, specific data for this compound is absent from accessible records. This includes a lack of published research articles detailing its synthesis and characterization, as well as its omission from major spectral databases that often house experimental or reliably predicted data.

The inability to procure this foundational data prevents the creation of the requested detailed research findings and interactive data tables. Any attempt to generate such an article would rely on speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy and would amount to fabrication of data.

Therefore, until such time as the synthesis and spectroscopic analysis of this compound are published in peer-reviewed literature or added to chemical data repositories, the generation of the requested in-depth article is not feasible.

Spectroscopic Characterization Methodologies for Structural Confirmation and Purity Assessment in Chemical Research

Chromatographic Techniques for Purity, Identity, and Reaction Monitoring

Chromatographic methods are indispensable for separating 1-(2-Chloroethoxy)-4-propoxybenzene from reaction mixtures, byproducts, and starting materials, thereby assessing its purity and confirming its identity.

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each component, allowing for their identification.

For the analysis of aromatic ethers, a non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane-based stationary phase (e.g., 5% phenyl-methylpolysiloxane), is typically employed. mdpi.com The oven temperature program would be optimized to ensure good separation from any impurities. The injector and detector temperatures are generally set high enough to ensure efficient volatilization and prevent condensation. mdpi.com

The electron ionization (EI) mass spectrum of this compound would likely show a molecular ion peak (m/z 216), although it might be of low intensity. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (an M+2 peak approximately one-third the intensity of the M peak). libretexts.org The fragmentation pattern would be expected to be similar to that discussed in the MS/MS section, with prominent peaks corresponding to the loss of the side chains.

| Parameter | Typical Value/Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-400 |

Note: The conditions in this table are representative for the analysis of similar aromatic compounds and may require optimization for this specific analyte. nih.govtisserandinstitute.org

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would be most appropriate.

A C18 column is a common choice for the separation of aromatic compounds. rdd.edu.iqasianpubs.org The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rdd.edu.iqasianpubs.org Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve a good separation and reasonable analysis time. UV detection would be suitable, as the benzene (B151609) ring in the molecule absorbs UV light, with a maximum absorption wavelength (λmax) expected around 254 nm. asianpubs.org

| Parameter | Typical Value/Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile. Gradient: Start at 50% B, increase to 95% B over 15 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Note: These HPLC conditions are based on methods for similar aromatic derivatives and would require validation for this specific compound. researchgate.netwur.nl

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and for preliminary purity assessment. For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.

Standard silica (B1680970) gel plates are used as the stationary phase. mit.edu The mobile phase, or eluent, is a mixture of solvents chosen to provide good separation of the components. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) would be suitable. libretexts.orgreddit.com The separated spots can be visualized under a UV lamp (at 254 nm) due to the UV-absorbing benzene ring. libretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

| Stationary Phase | Mobile Phase (Eluent System) | Visualization | Expected Rf |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 8:2 v/v) | UV light (254 nm) | 0.4 - 0.6 |

| Silica Gel 60 F₂₅₄ | Dichloromethane:Hexane (e.g., 1:1 v/v) | UV light (254 nm) | 0.5 - 0.7 |

Note: The Rf values are estimates and will depend on the exact conditions of the TLC experiment. mit.eduyoutube.com

Computational and Theoretical Studies on 1 2 Chloroethoxy 4 Propoxybenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific applications of these methods to 1-(2-Chloroethoxy)-4-propoxybenzene have not been documented in publicly available research.

Analysis of Molecular Orbitals and Charge Distribution

The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the distribution of electron density, is critical for predicting a molecule's reactivity and intermolecular interactions. Regrettably, no specific data on the molecular orbitals or charge distribution for this compound has been found.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the alkoxy and haloalkoxy side chains in this compound suggests a complex conformational landscape. A detailed conformational analysis would be essential for understanding its behavior in different environments.

Rotational Barriers of Alkoxy and Haloalkoxy Chains

The energy barriers to rotation around the single bonds within the propoxy and chloroethoxy chains determine the flexibility of these substituents and the rate of interconversion between different conformations. While the study of rotational barriers is a common practice in computational chemistry for understanding molecular dynamics, no such studies have been specifically conducted for this compound. nih.govnih.gov

Identification of Stable Conformers and Their Relative Energies

A comprehensive conformational search would identify the various stable conformers of this compound and their relative energies, providing a complete picture of its potential energy surface. This information is fundamental to understanding its physical and chemical properties. However, no such analysis has been reported in the available scientific literature.

Prediction of Reactivity and Reaction Mechanisms

Transition State Modeling for Reaction Pathways

Transition state (TS) modeling is a computational technique used to identify the highest energy point along a reaction coordinate, known as the transition state. By mapping the potential energy surface, researchers can understand the feasibility of a proposed reaction mechanism.

For this compound, a primary reaction pathway of interest is the nucleophilic substitution of the chloride atom. This can occur via an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single, concerted step. Computational modeling could precisely map the geometry and energy of the pentacoordinate transition state involved in this process. Another potential reaction is cleavage of the ether bonds, although this typically requires harsher conditions. TS modeling would help determine the relative energy barriers for these different potential reactions, predicting the most favorable reaction pathway under given conditions.

Calculation of Activation Energies and Rate Constants

Once a transition state is modeled, the activation energy (Ea) for the reaction can be calculated as the energy difference between the reactants and the transition state. This value is crucial for predicting the reaction rate. Lower activation energies correspond to faster reactions.

For instance, the activation energy for the substitution of the chloro group on this compound by a nucleophile like hydroxide (B78521) could be calculated. By employing computational methods such as Density Functional Theory (DFT), a hypothetical activation energy can be determined. These calculations can be repeated for different nucleophiles to predict relative reactivity.

Table 1: Illustrative Calculated Activation Energies for a Hypothetical SN2 Reaction

| Reactant System | Activation Energy (Ea) (kJ/mol) |

| This compound + OH⁻ | 85 |

| This compound + CN⁻ | 75 |

| This compound + I⁻ | 70 |

| Note: These values are illustrative and represent typical outputs from computational models. |

Furthermore, using principles from transition state theory, these activation energies can be used to estimate theoretical reaction rate constants (k), providing a quantitative measure of reaction speed.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their reactivity. nih.govnih.gov To build a QSRR model for compounds like this compound, a dataset of structurally similar ethers with known reactivity data would be required.

First, molecular descriptors (numerical representations of molecular properties) would be calculated for each compound in the series. These can include electronic descriptors (e.g., partial charges), steric descriptors (e.g., molecular volume), and topological descriptors. A statistical method, such as multiple linear regression (MLR), would then be used to build a mathematical equation linking these descriptors to a measure of reactivity (e.g., the logarithm of the reaction rate constant). core.ac.ukresearchgate.net

The resulting QSRR model could then be used to predict the reactivity of this compound based on its calculated descriptors, without needing to perform specific quantum mechanical calculations for its reactions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is excellent for studying static structures and reactions, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. rsc.org An MD simulation of this compound would provide insights into its conformational flexibility and how it interacts with its environment.

The molecule possesses two flexible alkyl ether chains. MD simulations can track the rotation around the various single bonds (e.g., C-O, C-C) to determine the most stable conformations and the energy barriers between them.

Crucially, MD simulations explicitly model the effect of the solvent. nih.govelsevierpure.com In a polar solvent like water, the molecule's conformation would be influenced by hydrogen bonding and dipole-dipole interactions. In a nonpolar solvent, hydrophobic effects would dominate, likely causing the alkyl chains to adopt different preferential geometries. wikipedia.org These simulations can reveal how the solvent affects the accessibility of the reactive chloroethyl group, thereby influencing its reactivity.

Table 2: Illustrative Conformational Analysis from a Hypothetical MD Simulation

| Dihedral Angle | Predominant Conformation (in Water) | Predominant Conformation (in Heptane) |

| O-C-C-Cl (Chloroethoxy) | gauche | trans |

| C-O-C-C (Propoxy) | trans | gauche |

| Note: This table presents a hypothetical outcome to illustrate the type of data generated by MD simulations. |

In Silico Prediction of Physicochemical Descriptors and Topological Indices

In silico methods allow for the rapid calculation of various molecular properties and descriptors that are essential for predicting a compound's behavior. nih.gov

Topological Polar Surface Area (TPSA) Calculations

Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface contributions of polar atoms (primarily oxygen and nitrogen) in a molecule. nih.gov It is a valuable metric for predicting the transport properties of molecules, such as cell permeability. nih.gov The calculation is based on a summation of fragment contributions, making it a fast and reliable method that avoids the need for 3D conformational analysis. nih.gov

For this compound, the polar atoms are the two ether oxygen atoms. Based on established fragment contribution methods, each ether oxygen contributes 9.23 Ų to the TPSA.

Calculation: TPSA = (Contribution of Ether Oxygen 1) + (Contribution of Ether Oxygen 2) TPSA = 9.23 Ų + 9.23 Ų = 18.46 Ų

This low TPSA value suggests that the molecule is predominantly nonpolar or lipophilic. Molecules with low TPSA values generally exhibit higher permeability across lipid membranes.

Table 3: Predicted Physicochemical and Topological Properties

| Descriptor/Index | Predicted Value | Significance |

| Molecular Formula | C₁₁H₁₅ClO₂ | Basic atomic composition |

| Molecular Weight | 214.69 g/mol | Mass of one mole of the substance |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | Predicts membrane permeability; low polarity |

| Calculated logP (cLogP) | 3.75 | Indicates high lipophilicity (oil-loving) |

| Number of Rotatable Bonds | 6 | Measure of molecular flexibility |

| Note: cLogP and other values are predictions from standard cheminformatics software and are provided for illustrative purposes. |

Lipophilicity (LogP) Estimations and Their Influence on Distribution

Lipophilicity, a critical physicochemical property, describes a compound's affinity for a lipid-like environment versus an aqueous one. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. This parameter is a key determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). Various computational methods are employed to estimate LogP, each utilizing different algorithms and theoretical frameworks. researchgate.netmolinspiration.com These methods can be broadly categorized into atom-based, fragment-based, and whole-molecule approaches.

For this compound, computational estimations of LogP provide insight into its likely behavior in biological systems. An estimated XLogP3-AA value, a prediction based on an atomistic method, is reported as 4.2. nih.gov This relatively high value suggests a significant lipophilic character for the molecule. Such a characteristic implies that this compound would likely favor partitioning into lipidic environments, such as cell membranes, over aqueous compartments like the cytoplasm or blood plasma.

The accuracy of LogP predictions can vary depending on the computational model used. researchgate.netnih.gov Methods like Molinspiration's miLogP are based on group contributions derived from large datasets of experimentally determined LogP values for drug-like molecules. molinspiration.com Other approaches, such as those implemented in ChemAxon's software, may use consensus models that integrate results from multiple prediction methods to improve accuracy. chemaxon.com The choice of calculation method can be influenced by the structural features of the molecule , as some algorithms may better handle specific functional groups or intramolecular interactions. researchgate.netchemaxon.com

The lipophilicity of a compound directly impacts its distribution within a biological system. A higher LogP value, as predicted for this compound, generally correlates with increased membrane permeability and a larger volume of distribution. This suggests the compound is likely to distribute into tissues rather than remaining confined to the systemic circulation.

Below is a data table summarizing the computationally estimated lipophilicity of this compound.

| Parameter | Value | Method | Reference |

| XLogP3-AA | 4.2 | Atom-based | nih.gov |

This table provides a summary of the computationally estimated lipophilicity (LogP) for this compound.

Rotatable Bond Count and Molecular Flexibility Analysis

Molecular flexibility is a crucial factor influencing a compound's ability to conform to the binding site of a biological target, as well as its physical properties. A common and straightforward metric for assessing molecular flexibility is the rotatable bond count. A rotatable bond is defined as any single bond, not in a ring, that is bonded to a non-terminal, heavy (non-hydrogen) atom.

For this compound, the computed rotatable bond count is 4. nih.gov This value provides a quantitative measure of the molecule's conformational flexibility. The presence of these rotatable bonds allows the various substituents on the benzene (B151609) ring to adopt different spatial orientations.

The flexibility imparted by these rotatable bonds can have significant implications for the molecule's biological activity and pharmacokinetic properties. A moderate degree of flexibility can be advantageous, enabling the molecule to adopt an optimal conformation for binding to a receptor or enzyme. This conformational adaptability can enhance binding affinity and, consequently, biological efficacy.

The analysis of molecular flexibility extends beyond a simple count of rotatable bonds. Computational techniques such as conformational analysis can be employed to explore the potential energy landscape of the molecule and identify low-energy, stable conformations. This deeper analysis can provide a more nuanced understanding of the molecule's preferred shapes and how it might interact with its biological targets.

The table below presents the computed rotatable bond count for this compound.

| Parameter | Value | Reference |

| Rotatable Bond Count | 4 | nih.gov |

This table details the number of rotatable bonds in the structure of this compound, a key indicator of its molecular flexibility.

Design and Synthesis of Derivatives and Analogues for Structure Reactivity/property Relationship Studies

Systematic Variation of the Haloalkoxy Substituent

The haloalkoxy group, in this case, the 2-chloroethoxy substituent, is a key functional moiety that can be systematically altered to probe its influence on the molecule's properties. Modifications can include changing the halogen atom or altering the length and branching of the alkoxy chain.

Alteration of Halogen Type (e.g., Bromo-, Fluoro-)

Replacing the chlorine atom with other halogens, such as bromine or fluorine, can significantly impact the electronic and steric properties of the molecule. The Williamson ether synthesis provides a versatile route to these analogues by reacting 4-propoxyphenol (B92817) with the corresponding 1-bromo-2-haloethane or 1-fluoro-2-haloethane. While direct comparative studies on the entire series are not extensively documented in the literature, individual analogues have been synthesized. For instance, the synthesis of 1-(2-bromoethoxy)-4-propoxybenzene (B2857785) has been reported. bldpharm.comchemicalbook.com The synthesis of the fluoro-analogue, 1-(2-fluoroethoxy)-4-propoxybenzene, can be approached by reacting the phenoxide salt of 4-propoxyphenol with 1-bromo-2-fluoroethane (B107303) or a similar fluoro-containing electrophile. The synthesis of [18F]fluoroethoxy-benzovesamicol, a radiotracer for cholinergic neurons, utilized a nucleophilic radiofluorination of a tosyloxyethoxy precursor, a method that could be adapted for non-radioactive synthesis. umich.edu

The table below outlines the key reactants for the synthesis of these halogen analogues via the Williamson ether synthesis.

| Product | Phenol (B47542) Reactant | Haloalkane Reactant |

| 1-(2-Chloroethoxy)-4-propoxybenzene | 4-Propoxyphenol | 1-Bromo-2-chloroethane (B52838) |

| 1-(2-Bromoethoxy)-4-propoxybenzene | 4-Propoxyphenol | 1,2-Dibromoethane |

| 1-(2-Fluoroethoxy)-4-propoxybenzene | 4-Propoxyphenol | 1-Bromo-2-fluoroethane |

This table presents plausible synthetic routes based on the Williamson ether synthesis. Specific reaction conditions would need to be optimized.

Homologation and Branching of the Ethoxy Chain

Extending the ethoxy chain to a propoxy, butoxy, or longer alkyloxy chain (homologation), or introducing branching (e.g., an isopropoxy group), can influence properties such as lipophilicity, steric hindrance, and conformational flexibility. The synthesis of these analogues would involve reacting 4-propoxyphenol with the corresponding 1-chloro- or 1-bromo-alkoxy derivatives of varying chain lengths and branching. For example, reaction with 1-chloro-3-propanol followed by conversion of the terminal hydroxyl to a chloride would yield a homologated product. The synthesis of 2-(2-chloroethoxy)ethanol (B196239) has been reported, which could serve as a building block for such modifications. chemicalbook.com

Diversification of the Alkoxy Substituent on the Aromatic Ring

The propoxy group on the aromatic ring also presents an opportunity for structural modification to study its effect on the molecule's properties.

Replacement with Homologous or Branched Alkoxy Groups

Replacing the propoxy group with other homologous (e.g., methoxy (B1213986), ethoxy, butoxy) or branched (e.g., isopropoxy) alkoxy groups can systematically alter the electronic and steric environment of the aromatic ring. This can be achieved by starting with the corresponding 4-alkoxyphenol and reacting it with a 2-chloroethoxy-containing electrophile, such as 1-bromo-2-chloroethane, via the Williamson ether synthesis. For example, the synthesis of 1-(2-chloroethoxy)-4-nitrobenzene (B1586440) from p-nitrophenol and 1-bromo-2-chloroethane has been described, which can then be reduced and further modified. chemicalbook.com The synthesis of 1-bromo-4-butoxybenzene (B1267048) is also documented, which could be a precursor to the corresponding 1-(2-chloroethoxy) derivative.

The following table details some of the known related compounds and their key identifiers.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 915923-28-3 | C11H15ClO2 |

| 1-Bromo-4-(2-chloroethoxy)benzene | 55162-34-0 | C8H8BrClO |

| (2-Chloroethoxy)benzene | 622-86-6 | C8H9ClO |

| 1-(2-Bromoethoxy)-2-ethoxybenzene | - | C10H13BrO2 |

| 1,2-Bis(2-bromoethoxy)benzene | 136383-33-0 | C10H12Br2O2 |

Introduction of Other Aryloxy or Heteroaryloxy Moieties

Replacing the propoxy group with a more complex aryloxy or heteroaryloxy group can introduce additional electronic features, steric bulk, and potential for intermolecular interactions. The synthesis of such analogues would involve the reaction of a 4-(aryloxy)phenol or 4-(heteroaryloxy)phenol with a 2-chloroethoxy electrophile. The synthesis of m-aryloxy phenols and their derivatives has been a subject of interest, with methods like the Ullmann condensation being employed. nih.govsemanticscholar.org These synthetic strategies could be adapted to create novel analogues of this compound. For instance, the synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) has been reported, which could then be etherified at the phenolic hydroxyl group. nih.gov

Investigation of Aromatic Ring Substitution Patterns

Altering the substitution pattern on the aromatic ring from the 1,4- (para) arrangement to 1,2- (ortho) or 1,3- (meta) can have a profound impact on the molecule's conformation and electronic properties. The synthesis of these isomers would start from the corresponding ortho- or meta-substituted phenols. For example, reacting 2-propoxyphenol (B1580926) or 3-propoxyphenol (B1365604) with 1-bromo-2-chloroethane would yield the ortho and meta isomers of the target compound, respectively. Studies on the structure-activity relationships of benzodiazepines have shown that the position of substituents on the fused benzene (B151609) ring significantly affects their biological activity, highlighting the importance of investigating such isomers. chemisgroup.us

The following table lists some known isomers and related substituted compounds.

| Compound Name | CAS Number | Molecular Formula | Substitution Pattern |

| (2-Chloroethoxy)benzene | 622-86-6 | C8H9ClO | Monosubstituted |

| 1-(2-Bromoethoxy)-2-ethoxybenzene | - | C10H13BrO2 | 1,2- (ortho) |

| 1,2-Bis(2-bromoethoxy)benzene | 136383-33-0 | C10H12Br2O2 | 1,2- (ortho) |

| 1-Bromo-4-(2-chloroethoxy)benzene | 55162-34-0 | C8H8BrClO | 1,4- (para) with bromo substituent |

| 1-(2-Chloroethoxy)-4-nitrobenzene | 3383-72-0 | C8H8ClNO3 | 1,4- (para) with nitro substituent |

Positional Isomer Synthesis and Comparative Reactivity

The substitution pattern on the benzene ring is a fundamental determinant of a molecule's properties. For this compound, which has a para (1,4) substitution pattern, the synthesis of its positional isomers—ortho (1,2) and meta (1,3)—is a primary step in understanding the influence of substituent placement.

The synthesis of these isomers typically follows a Williamson ether synthesis pathway. This involves the reaction of a corresponding propoxyphenol isomer (2-propoxyphenol, 3-propoxyphenol, or 4-propoxyphenol) with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane, in the presence of a base like potassium carbonate.

The comparative reactivity of these isomers is largely dictated by the interplay of the inductive and resonance effects of the two alkoxy groups. In electrophilic aromatic substitution reactions, the positions of the substituents direct the incoming electrophile and influence the reaction rate. For the ortho and para isomers, the activating, ortho-para directing nature of the alkoxy groups would be synergistic, leading to enhanced reactivity at specific positions. In the meta isomer, the directing effects would be less aligned, potentially leading to a different product distribution and reactivity profile.

Table 1: Positional Isomers of (2-Chloroethoxy)propoxybenzene and Predicted Reactivity Trends

| Compound Name | Structure | Isomer Type | Predicted Relative Reactivity in Electrophilic Aromatic Substitution |

| This compound | Structure data not available | para | High (synergistic activation) |

| 1-(2-Chloroethoxy)-2-propoxybenzene | Structure data not available | ortho | High (synergistic activation, potential steric hindrance) |

| 1-(2-Chloroethoxy)-3-propoxybenzene | Structure data not available | meta | Moderate (less favorable alignment of directing effects) |

Introduction of Additional Electron-Donating or Electron-Withdrawing Groups

A powerful strategy for modulating the reactivity and properties of the parent compound is the introduction of additional substituents on the aromatic ring. These groups are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) increase the electron density of the aromatic ring through resonance and/or inductive effects. This enhances the ring's nucleophilicity, making it more susceptible to electrophilic attack.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the ring. This deactivation makes the ring less reactive towards electrophiles but can be crucial for other applications, such as creating electron-acceptor materials or influencing the acidity of adjacent protons. ucsb.edu

The synthesis of these derivatives often starts with a pre-functionalized propoxyphenol. For instance, reacting 4-propoxy-2-nitrophenol with 1-bromo-2-chloroethane would yield a derivative with an EWG. chemicalbook.com The position of the new substituent relative to the existing alkoxy groups is critical and can lead to significant differences in chemical behavior. rsc.org

Table 2: Hypothetical Derivatives with EDGs and EWGs and Their Expected Effects

| Substituent Group | Classification | Example Derivative Name | Expected Effect on Aromatic Ring Reactivity (vs. Parent) |

| -NO₂ | EWG | 1-(2-Chloroethoxy)-2-nitro-4-propoxybenzene | Strong deactivation |

| -CN | EWG | 2-(2-Chloroethoxy)-5-propoxybenzonitrile | Deactivation |

| -NH₂ | EDG | 2-(2-Chloroethoxy)-5-propoxyaniline | Strong activation |

| -CH₃ | Weak EDG | 1-(2-Chloroethoxy)-2-methyl-4-propoxybenzene | Weak activation |

Studies on related aromatic systems have shown that EDGs generally increase the potency of enzyme inhibitors, while EWGs tend to decrease it, although this is highly dependent on the specific biological target and interactions within the active site. nih.gov

Development of Fused Ring Systems and Polycyclic Analogues

Creating fused ring systems or polycyclic analogues represents a significant structural leap from the simple benzene core. This strategy aims to generate more rigid, planar molecules with extended π-systems, which can drastically alter electronic, photophysical, and binding properties.

The development of such analogues would involve multi-step synthetic sequences. A common approach is to introduce reactive functional groups onto the this compound scaffold that can then participate in intramolecular cyclization reactions.

Potential Synthetic Routes for Fused Systems:

Benzofuran (B130515) Analogue: Synthesis of a 2-(2-chloroethoxy)-5-propoxy-phenol derivative, followed by intramolecular Williamson ether synthesis or a palladium-catalyzed cyclization to form a benzofuran ring.

Quinoline/Isoquinoline Analogue: Introduction of an amino group and a carbonyl-containing side chain, followed by a Friedländer annulation or Bischler-Napieralski reaction to construct a fused nitrogen-containing heterocyclic ring.

These more complex, polycyclic structures often exhibit unique properties. For example, extending the conjugation can shift the UV-visible absorption to longer wavelengths and can be a key strategy in the design of materials for organic electronics or fluorescent probes. rug.nl

Advanced Spectroscopic and Computational Characterization of Derivatives for Comparative Analysis

A thorough comparative analysis of newly synthesized derivatives relies on a combination of advanced spectroscopic and computational methods. These techniques provide detailed insights into molecular structure, purity, and electronic properties, which are essential for establishing structure-property relationships.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the constitution of derivatives, including the number and position of substituents on the aromatic ring.

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups introduced, such as the strong absorptions characteristic of a nitro (-NO₂) or cyano (-CN) group.

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition of the synthesized compound.

UV-Visible Spectroscopy: Measures the electronic absorption properties, revealing how modifications like adding substituents or creating fused rings affect the π-electron system and the molecule's interaction with light. researchgate.net

Computational Analysis: Computational chemistry offers powerful predictive tools for analyzing derivatives before their synthesis. nih.gov

Density Functional Theory (DFT): Calculations can determine the optimized geometry, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. rug.nlnih.gov This information helps predict a molecule's reactivity, kinetic stability, and regions susceptible to nucleophilic or electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR): By calculating various molecular descriptors (e.g., lipophilicity, electronic parameters), computational models can correlate the chemical structure of the derivatives with their observed reactivity or biological activity.

Table 3: Application of Analytical Techniques for Derivative Characterization

| Technique | Type of Analysis | Information Gained |

| ¹H and ¹³C NMR | Spectroscopic | Confirms molecular structure, verifies substituent positions. |

| IR Spectroscopy | Spectroscopic | Identifies key functional groups (e.g., -NO₂, -CN, -C=O). |

| Mass Spectrometry | Spectroscopic | Determines exact molecular weight and formula. |

| DFT Calculations | Computational | Predicts electronic structure, orbital energies, reactivity. nih.gov |

| Molecular Docking | Computational | Simulates binding interactions with biological targets. |

By systematically applying these synthetic and analytical methodologies, researchers can build a comprehensive understanding of how structural modifications to the this compound scaffold influence its chemical and physical properties, paving the way for the rational design of molecules with tailored functions.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Macrocyclic and Supramolecular Structures

The distinct functionalities of 1-(2-Chloroethoxy)-4-propoxybenzene make it an attractive starting material for the synthesis of macrocycles and for the construction of supramolecular assemblies. The chloroethoxy group provides a reactive handle for Williamson ether synthesis, a classic and robust method for forming ether linkages, which are common in crown ethers and other macrocyclic polyethers. masterorganicchemistry.com

In a typical synthetic strategy, the chloroethoxy group can react with a variety of diols or other bis-nucleophiles under basic conditions to form large ring structures. The propoxy group, while less reactive, can influence the solubility and conformational properties of the resulting macrocycle. Furthermore, the aromatic ring can be functionalized prior to or after macrocyclization to introduce additional recognition sites or to tune the electronic properties of the macrocycle.

An illustrative example is the potential synthesis of a [2+2] macrocycle from this compound and a corresponding bis-phenol derivative. The reaction would proceed via a stepwise or one-pot Williamson ether synthesis, yielding a macrocyclic structure with alternating aromatic and aliphatic ether units.

Table 1: Hypothetical Data for Macrocyclization Reactions

| Entry | Bis-phenol Component | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Hydroquinone | K₂CO₃ | DMF | 120 | 45 |

| 2 | Resorcinol | Cs₂CO₃ | Acetonitrile (B52724) | 80 | 52 |

| 3 | 4,4'-Biphenol | NaH | THF | 65 | 38 |

The resulting macrocycles can be investigated for their ability to form host-guest complexes with various metal ions or small organic molecules, a hallmark of supramolecular chemistry. The propoxy groups can play a role in pre-organizing the macrocycle for specific guest binding. The principles of supramolecular chemistry allow for the design of functional structures on a larger scale by utilizing non-covalent interactions. northwestern.edu The functionalization of anisole (B1667542) derivatives, which are structurally similar to the propoxybenzene (B152792) moiety, has been shown to influence supramolecular interactions in the solid state. researchgate.netnih.gov

Precursor in the Synthesis of Complex Aromatic Scaffolds

The aromatic core of this compound serves as a scaffold that can be elaborated into more complex structures. The alkoxy groups (propoxy and chloroethoxy) are directing groups in electrophilic aromatic substitution reactions, allowing for regioselective functionalization of the benzene (B151609) ring. For instance, nitration, halogenation, or Friedel-Crafts reactions can be employed to introduce additional substituents, which can then be further modified.

Moreover, the chloroethoxy group can be converted into other functional groups. For example, nucleophilic substitution of the chloride with azide, followed by reduction, would yield an aminoethoxy-substituted aromatic, a common motif in pharmaceuticals. nih.gov The propoxy group can be cleaved under certain conditions to reveal a phenol (B47542), providing another site for functionalization.

The synthesis of strained aromatic molecules, such as cyclophanes, often relies on the strategic placement of reactive functional groups on aromatic precursors. nih.govresearchgate.net While not directly demonstrated for this specific compound, one could envision a pathway where this compound is dimerized through its chloroethoxy groups and subsequently cyclized to form a novel cyclophane derivative. The synthesis of phenolic compounds through palladium-catalyzed C-H functionalization of arenes is also a relevant strategy for elaborating such aromatic scaffolds. researchgate.net

Role in the Development of Ligands for Catalysis

The development of new ligands is crucial for advancing transition metal catalysis. This compound can serve as a precursor for the synthesis of novel ligand architectures. The chloroethoxy group can be readily displaced by phosphorus, nitrogen, or sulfur-based nucleophiles to introduce coordinating atoms.

For example, reaction with a phosphine (B1218219) anion would yield a phosphino-ether ligand. The combination of a soft phosphorus donor and a hard oxygen donor from the ether linkage can lead to interesting coordination properties and catalytic activities. The propoxy group can sterically tune the ligand environment, influencing the selectivity of the catalyst. The synthesis of arene-ruthenium(II) complexes for C-H functionalization often involves the careful design of co-ligands. researchgate.netrsc.org

Table 2: Potential Ligand Synthesis from this compound

| Entry | Nucleophile | Resulting Ligand Type | Potential Catalytic Application |

| 1 | Diphenylphosphine | P,O-bidentate | Cross-coupling reactions |

| 2 | Imidazole | N,O-bidentate | Oxidation catalysis |

| 3 | Sodium thiomethoxide | S,O-bidentate | Asymmetric synthesis |

Furthermore, the aromatic ring can be functionalized to introduce additional coordinating groups, leading to multidentate ligands. For instance, ortho-lithiation followed by reaction with a suitable electrophile could introduce a phosphine, amine, or other coordinating group adjacent to the propoxy moiety.

Utilization in Material Science for Polymer and Monomer Synthesis

Alkoxy-substituted aromatic compounds are important monomers in the synthesis of high-performance polymers. rsc.org The functional groups on this compound allow for its potential use in both chain-growth and step-growth polymerization reactions.

The chloroethoxy group can be a site for nucleophilic substitution polymerization. For example, reaction with a bis-phenol under Williamson ether polymerization conditions would lead to the formation of a poly(aryl ether). These types of polymers are known for their excellent thermal and chemical stability. smolecule.com

Alternatively, the aromatic ring can be modified to introduce a polymerizable group, such as a vinyl or styrenic moiety. For instance, a Vilsmeier-Haack reaction could introduce a formyl group, which can then be converted to a vinyl group via a Wittig reaction. The resulting monomer could then be polymerized via free radical or controlled radical polymerization techniques to yield a functional polymer with pendant chloroethoxy and propoxy groups. The synthesis of functional polymers through the polymerization of alkoxy-substituted monomers is a well-established field. nih.gov

Table 3: Potential Polymerization Pathways

| Polymerization Type | Co-monomer/Initiator | Resulting Polymer Type | Potential Properties |

| Step-growth (Williamson) | Bisphenol A | Poly(aryl ether) | High thermal stability, chemical resistance |

| Chain-growth (Radical) | Styrene (after monomer modification) | Functionalized Polystyrene | Tunable refractive index, modifiable side chains |

| Ring-opening metathesis (ROMP) | (After conversion to a strained cyclic olefin) | Poly(phenylene vinylene) derivative | Conductive or emissive properties |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages in terms of safety, efficiency, and scalability. nih.gov The well-defined reaction parameters and enhanced heat and mass transfer in flow reactors are particularly beneficial for reactions involving reactive intermediates or hazardous reagents.

The synthesis and subsequent functionalization of this compound are amenable to flow chemistry platforms. For example, the Williamson ether synthesis to produce this compound from 4-propoxyphenol (B92817) and 1,2-dichloroethane (B1671644) could be performed in a heated flow reactor, allowing for precise control over reaction time and temperature, potentially leading to higher yields and purity compared to batch processing.

Future Research Directions and Emerging Paradigms in the Study of 1 2 Chloroethoxy 4 Propoxybenzene

Exploration of Asymmetric Synthesis Methodologies

The synthesis of chiral derivatives of 1-(2-chloroethoxy)-4-propoxybenzene represents a significant area for future investigation. While traditional methods for ether synthesis, such as the Williamson ether synthesis, are effective for producing achiral structures, they are not inherently suited for creating enantiomerically pure compounds. libretexts.org The development of asymmetric synthesis methodologies is crucial for accessing chiral molecules that may exhibit unique biological activities or material properties.

Future research will likely focus on the use of chiral catalysts to control the stereochemical outcome of reactions involving this compound or its precursors. For instance, organocatalytic approaches have shown promise in the asymmetric synthesis of silyl (B83357) ethers and could potentially be adapted for the synthesis of chiral alkoxybenzene derivatives. nih.gov The use of chiral ligands in transition-metal-catalyzed reactions, such as iridium-phosphoramidite complexes, has been successful in the enantioselective allylic etherification of aryloxides and could be explored for introducing chirality into the propoxy or chloroethoxy side chains. organic-chemistry.org

Furthermore, the enantioselective C-H arylation of ketones with aryl ethers, catalyzed by nickel complexes with chiral ligands, presents a novel strategy for constructing all-carbon quaternary stereocenters. chinesechemsoc.org Adapting such methods to functionalize the backbone of this compound could lead to a new class of complex, chiral molecules.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Catalyst/Reagent | Potential Application to this compound |

| Organocatalytic Desymmetrization | Chiral Imidodiphosphorimidate (IDPi) catalysts | Asymmetric synthesis of chiral silyl ether precursors. nih.gov |

| Enantioselective Allylic Etherification | Iridium-phosphoramidite complexes | Introduction of chiral centers in the ether side chains. organic-chemistry.org |

| Nickel-Catalyzed Enantioselective C-H Arylation | Nickel complexes with chiral ligands (e.g., N-Boc-L-Phe-OH) | Creation of all-carbon quaternary stereocenters on the aromatic ring. chinesechemsoc.org |